N-[(E)-quinolin-8-ylmethylideneamino]benzamide
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Overview
Description
N-[(E)-quinolin-8-ylmethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It features a quinoline moiety linked to a benzamide group through an imine (Schiff base) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of quinoline-8-carbaldehyde with benzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be facilitated by using an acid catalyst and heating the mixture to a specific temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce N-[(E)-quinolin-8-ylmethylamino]benzamide .
Scientific Research Applications
N-[(E)-quinolin-8-ylmethylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)benzamide
- N-(quinolin-8-yl)acetamide
- N-(quinolin-8-yl)methanamine
Uniqueness
N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to its Schiff base linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its versatility in various applications .
Properties
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(14-6-2-1-3-7-14)20-19-12-15-9-4-8-13-10-5-11-18-16(13)15/h1-12H,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWODBUOLAQKHX-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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